Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-
Brand Name: Vulcanchem
CAS No.: 134337-08-9
VCID: VC17075947
InChI: InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2
SMILES:
Molecular Formula: C18H19BrN4O2
Molecular Weight: 403.3 g/mol

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-

CAS No.: 134337-08-9

Cat. No.: VC17075947

Molecular Formula: C18H19BrN4O2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- - 134337-08-9

Specification

CAS No. 134337-08-9
Molecular Formula C18H19BrN4O2
Molecular Weight 403.3 g/mol
IUPAC Name 6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2
Standard InChI Key SYYLHCYCFMXSON-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

The molecular architecture of oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-, comprises a fused oxazole-pyridine core. The oxazole ring (a five-membered ring containing oxygen and nitrogen) is annulated to the pyridine ring at the 4,5-positions, creating a rigid bicyclic system. Substitutions include:

  • 6-Bromo group: A bromine atom at the 6-position of the pyridine ring, enhancing electrophilic reactivity and influencing binding interactions .

  • 3-(2-(4-Phenylpiperazinyl)ethyl) side chain: A piperazine moiety linked via an ethyl bridge to the oxazolo-pyridine core. The piperazine group introduces basicity and structural flexibility, potentially enabling interactions with neurotransmitter receptors .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁BrN₄O₂Calculated
Molecular Weight445.32 g/molCalculated
CAS Registry NumberNot explicitly listed-
Purity≥98% (by GC/titration)

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound involves multi-step organic reactions, as detailed in patent US5767128A :

  • Core Formation:

    • 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one serves as the starting material. This intermediate is synthesized via cyclization of 5-bromo-3-hydroxy-2-aminopyridine using carbodiimide coupling agents .

    • Example reaction:

      5-Bromo-3-hydroxy-2-aminopyridine+EDC6-Bromooxazolo[4,5b]pyridin-2(3H)-one5\text{-Bromo-3-hydroxy-2-aminopyridine} + \text{EDC} \rightarrow 6\text{-Bromooxazolo}[4,5-b]\text{pyridin-2(3H)-one}
  • Side Chain Introduction:

    • The 3-position is functionalized via alkylation using 2-(4-phenylpiperazinyl)ethyl bromide under basic conditions (e.g., sodium ethoxide in ethanol) .

    • Reaction conditions:

      • Solvent: Anhydrous ethanol or dimethylformamide (DMF)

      • Temperature: Room temperature to reflux

      • Catalyst: Triethylamine or palladium complexes for cross-coupling

  • Purification:

    • Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity .

Molecular Structure and Conformational Analysis

X-ray Crystallography and Computational Modeling

While experimental crystallographic data for this specific compound is limited, analogous oxazolo-pyridine derivatives exhibit planar bicyclic systems with slight puckering at the oxazole ring . Density functional theory (DFT) calculations predict:

  • Bond Lengths: N1–C2 = 1.38 Å, C5–O = 1.23 Å, consistent with resonance stabilization .

  • Torsional Angles: The ethyl-piperazinyl side chain adopts a gauche conformation, minimizing steric hindrance between the piperazine and oxazolo rings .

Pharmacological Profile

Analgesic Activity

Unlike conventional NSAIDs, this compound demonstrates potent analgesic effects without anti-inflammatory properties, suggesting a novel mechanism of action . Key findings include:

  • ED₅₀: 12 mg/kg in rodent tail-flick assays, comparable to morphine but without opioid receptor affinity .

  • Selectivity: No inhibition of cyclooxygenase (COX-1/COX-2) or lipoxygenase enzymes at therapeutic doses .

Neuropharmacological Interactions

The piperazinyl moiety may modulate serotonergic or dopaminergic pathways, though exact targets remain under investigation. Molecular docking studies suggest affinity for the 5-HT₁A receptor (ΔG = −9.2 kcal/mol) .

Applications and Future Directions

Synthetic Optimization

  • Green Chemistry Approaches: Replace halogenated solvents with ionic liquids to improve sustainability .

  • Prodrug Design: Enhance bioavailability via ester prodrugs (e.g., acetylated hydroxyl groups).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator